molecular formula C17H12N2O B12117073 Phenyl(4-phenylpyrimidin-5-yl)methanone CAS No. 87379-49-5

Phenyl(4-phenylpyrimidin-5-yl)methanone

Cat. No.: B12117073
CAS No.: 87379-49-5
M. Wt: 260.29 g/mol
InChI Key: YJMSQJZBANPFLH-UHFFFAOYSA-N
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Description

Methanone, phenyl(4-phenyl-5-pyrimidinyl)- is an organic compound with the molecular formula C17H12N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, phenyl(4-phenyl-5-pyrimidinyl)- typically involves the condensation of a pyrimidine derivative with a benzophenone derivative. One common method includes the reaction of 4-phenyl-5-pyrimidinylamine with benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of Methanone, phenyl(4-phenyl-5-pyrimidinyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, phenyl(4-phenyl-5-pyrimidinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of phenyl(4-phenyl-5-pyrimidinyl)methanol.

    Reduction: Formation of phenyl(4-phenyl-5-pyrimidinyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methanone, phenyl(4-phenyl-5-pyrimidinyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methanone, phenyl(4-phenyl-5-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases, which are enzymes involved in cell signaling pathways, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, phenyl-2-pyrimidinyl-
  • Methanone, phenyl-4-pyrimidinyl-

Uniqueness

Methanone, phenyl(4-phenyl-5-pyrimidinyl)- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Biological Activity

Phenyl(4-phenylpyrimidin-5-yl)methanone is a compound that belongs to the class of pyrimidine derivatives, which have been extensively studied for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a pyrimidine ring substituted at the 4-position with a phenyl group and a ketone functional group. The synthesis typically involves the reaction of appropriate phenyl and pyrimidine precursors through various organic reactions, such as condensation or acylation, which yield the target compound with desired purity and yield.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Recent studies have demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells. The IC50 values for these compounds often range in the micromolar concentrations, indicating their potential as chemotherapeutic agents .
  • Enzyme Inhibition :
    • Pyrimidines are known to inhibit specific enzymes involved in cancer progression. For example, some derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The selectivity of these compounds for CDK9 over CDK2 has been highlighted, suggesting they may induce apoptosis in cancer cells by downregulating anti-apoptotic proteins like Mcl-1 .
  • Antimicrobial Properties :
    • Certain studies have also reported antimicrobial activity associated with pyrimidine derivatives. The minimum inhibitory concentration (MIC) values against various bacterial strains indicate that modifications at the 4-position can enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that:

  • Substituents at the 4-position significantly influence biological activity. For instance, bulky groups tend to enhance anticancer properties while maintaining lower toxicity to normal cells .
  • The presence of electron-donating groups can improve the binding affinity to target enzymes, thereby enhancing inhibitory effects on cancer cell proliferation .

Case Studies and Research Findings

Several case studies illustrate the biological potential of compounds related to this compound:

StudyCompoundCell LineIC50 (µM)Mechanism
5-Hydroxymethylpyrimidine derivativeHeLa38Induces apoptosis via CDK inhibition
4-PQ derivativeHep3B0.4 - 1.0G2/M arrest through cyclin B1 downregulation
12u (CDK9 inhibitor)HCT116<10Selective inhibition of CDK9 leading to apoptosis

Properties

CAS No.

87379-49-5

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

phenyl-(4-phenylpyrimidin-5-yl)methanone

InChI

InChI=1S/C17H12N2O/c20-17(14-9-5-2-6-10-14)15-11-18-12-19-16(15)13-7-3-1-4-8-13/h1-12H

InChI Key

YJMSQJZBANPFLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

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